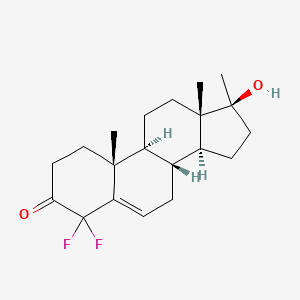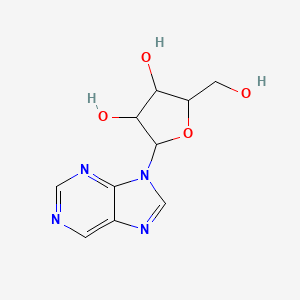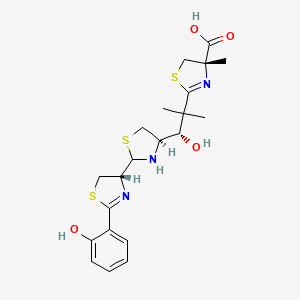
Yersiniabactin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yersiniabactin is a member of the class of thiazolidines that is (4S)-4-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid which is substituted at position 2 by a (1S)-1-hydroxy-1-{(4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl}-2-methylpropan-2-yl group. A siderophore found in the gram-negative bacterium species, Yersinia enterocolitica and Yersinia pestis. It has a role as a siderophore and a bacterial metabolite. It is a member of phenols, a member of thiazolidines, a monocarboxylic acid and a secondary alcohol. It is a conjugate acid of a this compound(1-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Applications
Biosynthesis Improvement : Ybt is a nonribosomal peptide-polyketide produced by Yersinia pestis. Its biosynthesis has been improved for expression in Escherichia coli, eliminating the need for external salicylate provision (Ahmadi et al., 2015).
Metal Chelation : Ybt shows potential in environmental and biomedical scenarios for metal chelation. It has been tested for rust removal and copper extraction from various media, indicating its utility in metal remediation (Ahmadi et al., 2015).
Iron Uptake Mechanism : Ybt functions in iron uptake for pathogenic bacteria like Yersinia pestis, playing a crucial role in its pathogenicity. The ybt genes are regulated by various factors including Fur and YbtA (Perry & Fetherston, 2011).
Plasmid Design for Production : The production of Ybt in E. coli has been enhanced through a consolidated plasmid design, improving stability and maintaining production levels, which is crucial for its applications in metal remediation and recovery (Qi et al., 2020).
Industrial Wastewater Treatment : Ybt has been used in packed-bed columns for removing metals like copper, magnesium, and nickel from industrial wastewater. This showcases its potential in large-scale environmental applications (Moscatello et al., 2018).
Bacterial Imaging and Identification : Utilizing its metal-chelating properties, Ybt has been developed as a probe for bacterial imaging, exploiting its copper acquisition pathway for noninvasive and selective imaging of bacteria (Siddiqui et al., 2021).
Role in Pathogenesis
Virulence Factor in Pathogens : Ybt serves as a virulence factor in various Enterobacteriaceae, aiding in iron scavenging during host infection. Its genes are found on a high-pathogenicity island, indicating its role in increased virulence (Schubert et al., 2000).
Copper Resistance and Pathogen Protection : In uropathogenic E. coli, Ybt binds copper, providing resistance to the bacteria against copper toxicity and aiding in their survival during infections (Chaturvedi et al., 2012).
Eigenschaften
Molekularformel |
C21H27N3O4S3 |
|---|---|
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
(4S)-2-[(1S)-1-hydroxy-1-[(4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]-2-methylpropan-2-yl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C21H27N3O4S3/c1-20(2,18-24-21(3,10-31-18)19(27)28)15(26)12-8-30-17(22-12)13-9-29-16(23-13)11-6-4-5-7-14(11)25/h4-7,12-13,15,17,22,25-26H,8-10H2,1-3H3,(H,27,28)/t12-,13+,15+,17?,21+/m0/s1 |
InChI-Schlüssel |
JHYVWAMMAMCUIR-VQNLDRKJSA-N |
Isomerische SMILES |
C[C@@]1(CSC(=N1)C(C)(C)[C@@H]([C@@H]2CSC(N2)[C@H]3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O |
SMILES |
CC1(CSC(=N1)C(C)(C)C(C2CSC(N2)C3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O |
Kanonische SMILES |
CC1(CSC(=N1)C(C)(C)C(C2CSC(N2)C3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O |
Synonyme |
yersiniabactin yersiniophore |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



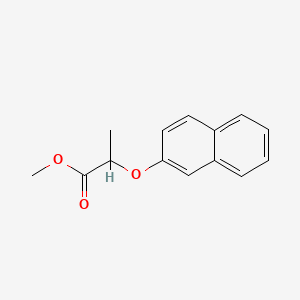
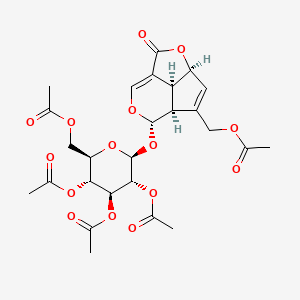
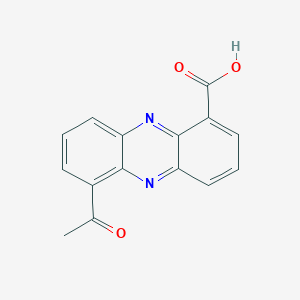

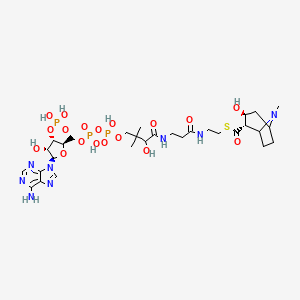
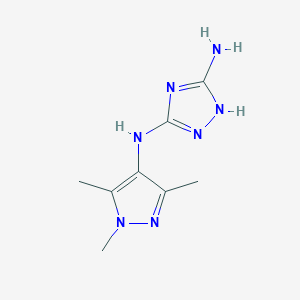
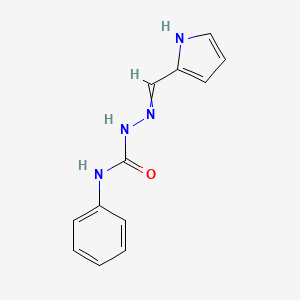
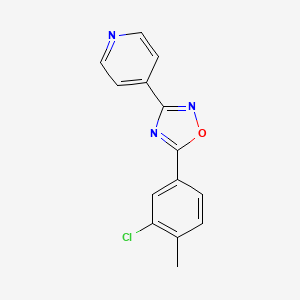
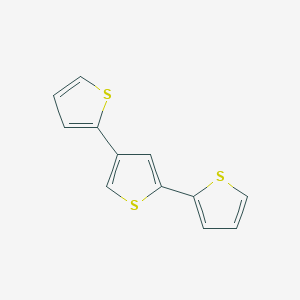
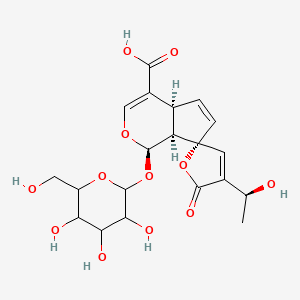
![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)
